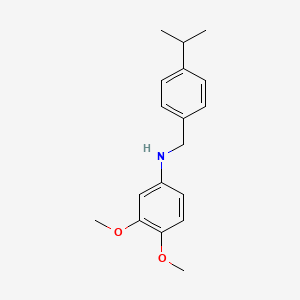
(3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine, also known as DIPT, is a chemical compound that belongs to the class of tryptamines. It has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine is not fully understood, but it is believed to act as a serotonin receptor agonist, particularly on the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine is thought to alter the activity of certain brain regions, leading to changes in perception and mood.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine has been found to have several biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
実験室実験の利点と制限
One advantage of using (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine in lab experiments is its ability to induce hallucinations and alter perception, which can be useful in studying the neural mechanisms underlying these phenomena. However, one limitation is the potential for adverse effects on the central nervous system, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing new analogs of (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine that may have improved therapeutic properties or fewer side effects. Finally, studies could explore the use of (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. While much is still unknown about its mechanism of action and potential therapeutic applications, research on (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine has the potential to lead to new insights into the workings of the brain and the development of new treatments for psychiatric disorders.
合成法
The synthesis of (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to produce 1-(3,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to yield 3,4-dimethoxyphenethylamine. The final step involves the reaction of 3,4-dimethoxyphenethylamine with 4-isopropylbenzyl chloride in the presence of a base to produce (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine.
科学的研究の応用
(3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, (3,4-dimethoxyphenyl)(4-isopropylbenzyl)amine has been studied for its effects on the central nervous system, including its ability to alter perception and induce hallucinations.
特性
IUPAC Name |
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(2)15-7-5-14(6-8-15)12-19-16-9-10-17(20-3)18(11-16)21-4/h5-11,13,19H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLUFCDJWCRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)






![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)

